Pyrene-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene-2,7-diamine, also known as 2,7-diaminopyrene, is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two amino groups attached to the 2 and 7 positions of the pyrene ring. This compound is of significant interest due to its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2,7-diamine typically involves the functionalization of pyrene at the 2 and 7 positions. One common method is the tetrahydropyrene (THPy) approach, which allows for electrophilic aromatic substitutions at these positions. This method involves the photochemical reduction of pyrene in the presence of triphenyltin hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: Pyrene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the 2 and 7 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrene compounds .
Scientific Research Applications
Pyrene-2,7-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and sensing applications.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors
Mechanism of Action
The mechanism of action of pyrene-2,7-diamine involves its interaction with molecular targets through non-covalent interactions such as π-stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it suitable for use in sensors and electronic devices. The specific pathways involved depend on the application and the molecular environment .
Comparison with Similar Compounds
2,7-Diazapyrene: Similar in structure but contains nitrogen atoms in the pyrene ring.
2,7-Diaminofluorene: Another aromatic compound with amino groups at the 2 and 7 positions.
2,7-Diaminophenanthrene: A phenanthrene derivative with similar functional groups
Uniqueness: Pyrene-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring precise control over these properties, such as in the development of advanced materials and sensors .
Properties
Molecular Formula |
C16H12N2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
pyrene-2,7-diamine |
InChI |
InChI=1S/C16H12N2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H,17-18H2 |
InChI Key |
JSTHREDTMPIBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.